2-(2-Methylpropyl)oxan-3-amine hydrochloride
Overview
Description
2-(2-Methylpropyl)oxan-3-amine hydrochloride, also known by its IUPAC name 2-isobutyltetrahydro-2H-pyran-3-amine hydrochloride, is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-isobutyltetrahydro-2H-pyran-3-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .
Chemical Reactions Analysis
2-(2-Methylpropyl)oxan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylpropyl)oxan-3-amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Methylpropyl)oxan-3-amine hydrochloride can be compared with other similar compounds, such as:
2-(2-Methylpropyl)oxan-3-amine: The non-hydrochloride form of the compound.
2-(2-Methylpropyl)oxan-3-amine sulfate: Another salt form with different properties and applications.
2-(2-Methylpropyl)oxan-3-amine phosphate: A phosphate salt form used in different contexts. The uniqueness of this compound lies in its specific chemical properties and the range of applications it supports.
Biological Activity
2-(2-Methylpropyl)oxan-3-amine hydrochloride, also known by its chemical structure and CAS number (1803580-68-8), has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its effects on various biological systems, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxanamine structure that contributes to its biological properties. The presence of a piperidine ring and an amine group allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is influenced by its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting physiological processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell function.
Table 1: Potential Targets and Mechanisms
Target Type | Mechanism of Action | Effect on Biological System |
---|---|---|
Enzymes | Inhibition | Reduced metabolic activity |
Receptors | Agonist/Antagonist | Altered signaling pathways |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapeutics.
Case Studies
Several case studies highlight the biological effects of this compound:
- Study on Neuroprotection : A study demonstrated that treatment with this compound reduced neuronal cell death in models of ischemic stroke. The mechanism involved modulation of the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory responses .
- Antimicrobial Activity Assessment : Another study assessed the minimum inhibitory concentration (MIC) against several pathogens, revealing significant antimicrobial effects at low concentrations .
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows good bioavailability when administered orally.
- Distribution : It is widely distributed in tissues due to its lipophilic nature.
- Metabolism : Metabolic pathways involve phase I and II reactions, leading to various metabolites.
- Excretion : Primarily excreted through renal pathways.
Properties
IUPAC Name |
2-(2-methylpropyl)oxan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)6-9-8(10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQAEGCNMYRAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(CCCO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803580-68-8 | |
Record name | 2H-Pyran-3-amine, tetrahydro-2-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803580-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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